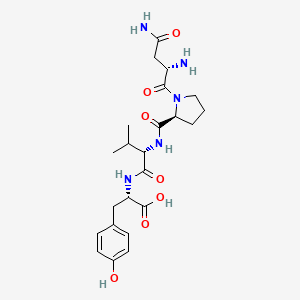

L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl-

Beschreibung

L-Tyrosin, L-Asparaginyl-L-Prolyl-L-Valyl- ist eine Peptidverbindung, die aus vier Aminosäuren besteht: L-Tyrosin, L-Asparagin, L-Prolin und L-Valin.

Eigenschaften

CAS-Nummer |

663940-77-0 |

|---|---|

Molekularformel |

C23H33N5O7 |

Molekulargewicht |

491.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C23H33N5O7/c1-12(2)19(21(32)26-16(23(34)35)10-13-5-7-14(29)8-6-13)27-20(31)17-4-3-9-28(17)22(33)15(24)11-18(25)30/h5-8,12,15-17,19,29H,3-4,9-11,24H2,1-2H3,(H2,25,30)(H,26,32)(H,27,31)(H,34,35)/t15-,16-,17-,19-/m0/s1 |

InChI-Schlüssel |

QNXWXFUQAWCYMR-DWRORGKVSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tyrosin, L-Asparaginyl-L-Prolyl-L-Valyl- erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anbindung der ersten Aminosäure: Die C-terminale Aminosäure (L-Valin) wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Aminogruppe freizulegen.

Kopplung: Die nächste Aminosäure (L-Prolin) wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für L-Asparagin und L-Tyrosin wiederholt.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Tyrosin, L-Asparaginyl-L-Prolyl-L-Valyl- erfolgt häufig mit automatisierten Peptidsynthesizern, die SPPS nutzen. Diese Maschinen rationalisieren den Syntheseprozess und ermöglichen die effiziente Produktion großer Mengen an Peptiden mit hoher Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Tyrosin, L-Asparaginyl-L-Prolyl-L-Valyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die phenolische Hydroxylgruppe von L-Tyrosin kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, wenn diese im Peptid vorhanden sind.

Substitution: Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Periodat können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Bedingungen umfassen typischerweise Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Peptide mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Tyrosin, L-Asparaginyl-L-Prolyl-L-Valyl- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Peptid kann an diese Zielstrukturen binden, ihre Aktivität modulieren und verschiedene biologische Prozesse beeinflussen. So können beispielsweise L-Tyrosinreste an Phosphorylierungsreaktionen teilnehmen und Signaltransduktions Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, L-tyrosine residues can participate in phosphorylation reactions, affecting signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Glutaminyl-L-Asparaginyl-L-Prolyl-L-Valyl-: Ähnlich in der Struktur, aber enthält L-Glutamin anstelle von L-Tyrosin.

L-Valyl-L-Prolyl-L-Prolin: Ein Tripeptid mit ähnlichen Eigenschaften, aber ohne L-Tyrosin und L-Asparagin.

Einzigartigkeit

L-Tyrosin, L-Asparaginyl-L-Prolyl-L-Valyl- ist aufgrund des Vorhandenseins von L-Tyrosin einzigartig, das spezifische chemische Eigenschaften wie die Fähigkeit zur Phosphorylierung verleiht. Dies macht es besonders wertvoll für die Untersuchung von phosphorylierungsabhängigen Signalwegen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.